BenchChemオンラインストアへようこそ!

Heptanamide, 7-isopropylthio-

HDAC isoform selectivity epigenetic probe development HDAC8-targeted therapy

Heptanamide, 7-isopropylthio- (IUPAC: 7-propan-2-ylsulfanylheptanamide) is a medium-chain primary amide featuring a terminal isopropylthioether group at the C7 position. Unlike hydroxamic acid-based histone deacetylase (HDAC) inhibitors, this compound contains a simple amide zinc-binding group and a thioether side chain.

Molecular Formula C10H21NOS
Molecular Weight 203.35 g/mol
CAS No. 101517-13-9
Cat. No. B15344611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptanamide, 7-isopropylthio-
CAS101517-13-9
Molecular FormulaC10H21NOS
Molecular Weight203.35 g/mol
Structural Identifiers
SMILESCC(C)SCCCCCCC(=O)N
InChIInChI=1S/C10H21NOS/c1-9(2)13-8-6-4-3-5-7-10(11)12/h9H,3-8H2,1-2H3,(H2,11,12)
InChIKeyRNOCVYPIICITNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heptanamide, 7-isopropylthio- (CAS 101517-13-9): Structural Identity and HDAC Inhibition Baseline


Heptanamide, 7-isopropylthio- (IUPAC: 7-propan-2-ylsulfanylheptanamide) is a medium-chain primary amide featuring a terminal isopropylthioether group at the C7 position. Unlike hydroxamic acid-based histone deacetylase (HDAC) inhibitors, this compound contains a simple amide zinc-binding group and a thioether side chain. Biochemical profiling curated in ChEMBL and BindingDB demonstrates that it acts as an HDAC inhibitor with measurable isoform selectivity [1]. The compound is not a generic pan-HDAC inhibitor; its activity pattern departs sharply from that of broad-spectrum clinical agents, making direct analog substitution chemically and pharmacologically unreliable.

Why Heptanamide, 7-isopropylthio- Cannot Be Replaced by Common Heptanamide or Hydroxamic Acid HDAC Inhibitors


Heptanamide-based HDAC inhibitors are not interchangeable; the nature of the zinc-binding group and the terminal substituent dictate isoform selectivity, potency, and off-target liability. Heptanamide, 7-isopropylthio- pairs a neutral primary amide zinc-binding motif with a branched thioether tail, yielding a selectivity signature dominated by HDAC8 inhibition [1]. In contrast, the unsubstituted heptanamide lacks HDAC activity, while hydroxamic acid derivatives such as SAHA (vorinostat) exhibit potent pan-inhibition of class I HDACs but only weak HDAC8 activity [2]. Substitution with a carboxylic acid (e.g., 7-isopropylthio-heptanoic acid) alters ionization state and metal coordination, leading to distinct target engagement. These structural determinants mean that simply choosing any heptanamide or HDAC inhibitor from the same chemical inventory will not replicate the biological profile of Heptanamide, 7-isopropylthio-.

Quantitative Differentiation of Heptanamide, 7-isopropylthio- from Reference HDAC Inhibitors


HDAC8-Selective Inhibition: 26-Fold Preference Over HDAC7 and >300-Fold Over Other Class I/II Isoforms

In a head-to-head panel of recombinant human HDAC isoforms, Heptanamide, 7-isopropylthio- inhibited HDAC8 with an IC50 of 130 nM, compared to 3,400 nM for HDAC7, 39,000 nM for HDAC5, and ≥50,000 nM for HDAC1,2,3,4,6 [1]. This yields a selectivity window of 26-fold over HDAC7 and >300-fold over the remaining isoforms. By contrast, the pan-inhibitor SAHA (vorinostat) inhibits HDAC1,2,3,6 at sub-50 nM but requires ~1,500 nM to inhibit HDAC8 [2], meaning Heptanamide, 7-isopropylthio- is approximately 11-fold more potent against HDAC8 while being >380-fold less active against HDAC1, restoring an isoform bias that is absent in hydroxamic acid chemotypes.

HDAC isoform selectivity epigenetic probe development HDAC8-targeted therapy

Non-Hydroxamate Zinc-Binding Group: Structural Divergence from SAHA and HNHA

Heptanamide, 7-isopropylthio- coordinates the HDAC active-site zinc ion through a primary amide oxygen rather than the hydroxamic acid motif present in SAHA and the investigational analog HNHA (N-hydroxy-7-(2-naphthalenylthio)-heptanamide) [1]. Hydroxamic acids are associated with off-target metalloenzyme inhibition (e.g., matrix metalloproteinases) and metabolic liabilities including glucuronidation and hydrolysis. The primary amide zinc-binding group reduces the risk of such off-target interactions while maintaining measurable HDAC engagement (IC50 130 nM for HDAC8). In a comparable recombinant HDAC assay, HNHA achieves an IC50 of ~100 nM for total HDAC activity, but its hydroxamic acid group confers pan-HDAC activity and poorer selectivity . Thus, Heptanamide, 7-isopropylthio- offers a chemically differentiated zinc-binding modality that may translate into a cleaner pharmacological profile.

zinc-binding group non-hydroxamate HDAC thioether amide pharmacophore

Fragment-Like Physicochemical Properties: Low Molecular Weight and High Ligand Efficiency for HDAC8

With a molecular weight of 203.3 g/mol and only one hydrogen-bond donor (the primary amide NH2), Heptanamide, 7-isopropylthio- falls within fragment chemical space (MW < 250) [1]. Despite this small size, it achieves an HDAC8 IC50 of 130 nM, yielding a ligand efficiency (LE = 1.4 × pIC50 / heavy-atom count) of approximately 0.42 kcal/mol per heavy atom, a value considered attractive for fragment optimization. In comparison, the hydroxamic acid fragment analog SAHA (MW 264.3) and the larger HNHA (MW 339.5) exhibit higher molecular weights with lower HDAC8 potency (SAHA IC50 ~1,500 nM; HNHA not selective for HDAC8) [3]. The fragment-like profile of Heptanamide, 7-isopropylthio- provides a more tractable starting point for structure-based design of HDAC8-selective agents.

fragment-based drug discovery ligand efficiency low molecular weight HDAC probe

High-Value Application Scenarios for Heptanamide, 7-isopropylthio- Leveraging Its Evidence-Based Differentiation


Chemical Probe for HDAC8-Specific Functional Studies in Epigenetics and Cancer Biology

Heptanamide, 7-isopropylthio- serves as a selective HDAC8 inhibitor tool compound (IC50 130 nM) with >26-fold selectivity over HDAC7 and >300-fold over other class I/II HDACs [1]. This profile enables loss-of-function studies focused on HDAC8, such as its role in cohesin acetylation, viral latency, or neuroblastoma proliferation, without confounding inhibition of HDAC1/2/3/6.

Fragment-Based Drug Discovery Starting Point for HDAC8-Selective Lead Optimization

With a molecular weight of 203.3 g/mol and a ligand efficiency of ~0.42 for HDAC8, the compound is an ideal fragment hit [3][1]. Medicinal chemistry teams can elaborate the amide and thioether vectors to improve potency while maintaining the favorable HDAC8 selectivity window, using structure-based design guided by the primary amide zinc-binding mode.

Comparator/Control Compound for Profiling Non-Hydroxamate HDAC Inhibitor Selectivity

The primary amide zinc-binding group distinguishes Heptanamide, 7-isopropylthio- from hydroxamic acid inhibitors (SAHA, HNHA) [2]. It can be used as a control in biochemical selectivity panels to benchmark novel non-hydroxamate chemotypes, helping researchers deconvolute zinc-binding-group-dependent off-target effects in HDAC inhibitor screening campaigns.

Reference Standard for HDAC8 Assay Development and Compound Library Annotation

Given its well-defined IC50 values across a panel of HDAC isoforms in recombinant enzyme assays [1], the compound can serve as a calibration standard for HDAC8 biochemical assay development and as an annotated reference compound in commercial HDAC inhibitor libraries, facilitating cross-study reproducibility and hit validation.

Quote Request

Request a Quote for Heptanamide, 7-isopropylthio-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.